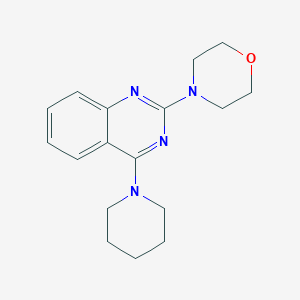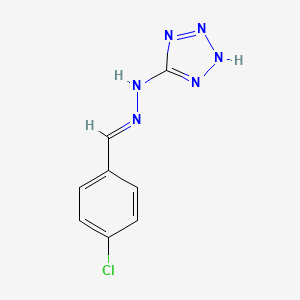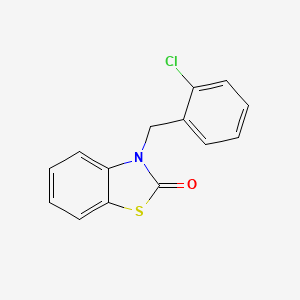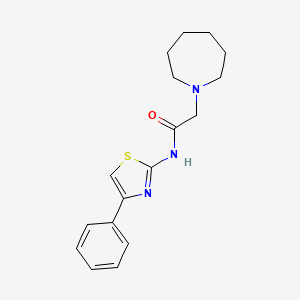
2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline, also known as MPQ, is a synthetic compound that belongs to the class of quinazoline derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. MPQ has been found to possess various biochemical and physiological effects, making it an interesting compound for further research.
Mécanisme D'action
The mechanism of action of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the activity of certain enzymes, such as tyrosine kinases. This inhibition leads to the disruption of various cellular pathways, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline has been found to possess various biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline has been found to inhibit the proliferation of cancer cells and to reduce tumor growth in animal models. 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline in lab experiments is its high potency. The compound has been found to be effective at low concentrations, making it a cost-effective option for research studies. However, one limitation of using 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline in lab experiments is its potential toxicity. The compound has been found to be toxic to normal cells at high concentrations, which may limit its therapeutic applications.
Orientations Futures
There are several future directions for research on 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline. One potential direction is to investigate the use of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline in combination with other anticancer drugs. This may improve the efficacy of the treatment and reduce the potential toxicity of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline. Another future direction is to investigate the use of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline and to identify potential targets for the compound.
Méthodes De Synthèse
The synthesis of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline involves the reaction of 4-(1-piperidinyl)aniline and 4-morpholinecarboxaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline. The synthesis of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline has been extensively studied for its potential therapeutic applications. The compound has been found to possess anticancer properties and has been investigated for the treatment of various types of cancer, including lung cancer, breast cancer, and prostate cancer. 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-(4-piperidin-1-ylquinazolin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-4-8-20(9-5-1)16-14-6-2-3-7-15(14)18-17(19-16)21-10-12-22-13-11-21/h2-3,6-7H,1,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXHHUHYEOQROH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5817905.png)


![2-[(4-methylphenyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5817931.png)
![4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5817933.png)

![6-chloro-N-[4-(difluoromethoxy)phenyl]nicotinamide](/img/structure/B5817950.png)
![ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B5817953.png)

![4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817958.png)


![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5817975.png)